

# Technical Profile: 3-(3-Chlorophenyl)-3-methylpyrrolidine

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## Compound of Interest

**Compound Name:** 3-(3-Chlorophenyl)-3-methylpyrrolidine

**CAS No.:** 1248433-68-2

**Cat. No.:** B1454069

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## Chemical Identity & Core Properties

**3-(3-Chlorophenyl)-3-methylpyrrolidine** is a 3,3-disubstituted pyrrolidine derivative. It represents a "hybrid" scaffold, merging the 3-chlorophenyl pharmacophore common in psychoactive cathinones (e.g., 3-CMC) with the rigid pyrrolidine ring found in compounds like Profadol and Sibutramine metabolites.

## Nomenclature & Identifiers

Property	Detail
Chemical Name	3-(3-Chlorophenyl)-3-methylpyrrolidine
CAS Number	1248433-68-2 (Free base) Note: HCl salt often cited as 1095545-16-6 (generic for 3-aryl)
Molecular Formula	C <sub>11</sub> H <sub>14</sub> ClN
Molecular Weight	195.69 g/mol
SMILES	<chem>CC1(CCNC1)C2=CC(=CC=C2)Cl</chem>
Structural Class	3-Aryl-3-alkylpyrrolidine
Key Analogs	Profadol (3-OH analog), Desmethysibutramine (cyclobutane analog)

## Physicochemical Characteristics

- Appearance: Typically a viscous oil (free base) or white crystalline solid (hydrochloride salt).
- Boiling Point (Predicted):  $\sim 286^{\circ}\text{C}$  at 760 mmHg.
- Density:  $\sim 1.09\text{ g/cm}^3$ .
- pKa:  $\sim 9.99$  (Basic nitrogen, indicating high affinity for protonation at physiological pH).
- Solubility: High solubility in polar organic solvents (DMSO, Methanol); HCl salt is water-soluble.

## Synthesis & Manufacturing Methodology

The synthesis of 3,3-disubstituted pyrrolidines requires the construction of a quaternary carbon center, which is sterically demanding. The following protocol outlines a robust synthetic pathway adapted from the classical synthesis of Profadol, modified to preserve the halogen substituent.

## Retrosynthetic Analysis

The most direct route involves the addition of a 3-chlorophenyl nucleophile to a pre-formed pyrrolidinone ring, followed by functional group manipulation.

- Precursor A: 1-Benzyl-3-methylpyrrolidin-3-one (protecting group required to prevent N-alkylation).
- Precursor B: 3-Chlorophenylmagnesium bromide (Grignard reagent).

## Step-by-Step Protocol (Grignard Approach)

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen).

### Step 1: Grignard Formation

- Charge a flame-dried 3-neck flask with magnesium turnings (1.2 eq) and anhydrous THF.
- Add a crystal of iodine to initiate.

- Dropwise add 1-bromo-3-chlorobenzene (1.0 eq) in THF. Maintain gentle reflux.[1]
- Stir for 1 hour after addition to ensure complete formation of 3-chlorophenylmagnesium bromide.

#### Step 2: Nucleophilic Addition

- Cool the Grignard solution to 0°C.
- Dropwise add 1-benzyl-3-methylpyrrolidin-3-one (0.8 eq) dissolved in THF.
- Allow the mixture to warm to room temperature and stir for 4–6 hours.
- Quench: Pour reaction mixture into saturated NH<sub>4</sub>Cl solution.
- Extraction: Extract with Ethyl Acetate (3x), dry over MgSO<sub>4</sub>, and concentrate.
- Intermediate: 1-Benzyl-3-(3-chlorophenyl)-3-methylpyrrolidin-3-ol.

Step 3: Dehydration & Reduction (Ionic Hydrogenation) Standard catalytic hydrogenation (H<sub>2</sub>/Pd-C) risks dehalogenation (removing the Cl atom). Therefore, ionic hydrogenation is preferred.

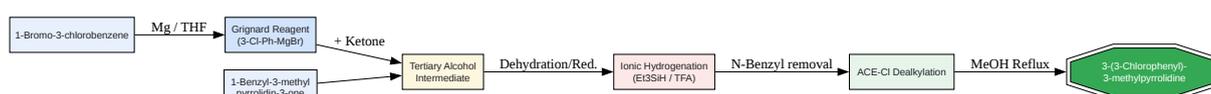
- Dissolve the tertiary alcohol intermediate in Dichloromethane (DCM).
- Add Triethylsilane (Et<sub>3</sub>SiH) (3.0 eq).
- Cool to 0°C and dropwise add Trifluoroacetic Acid (TFA) (10.0 eq).
- Stir at room temperature for 12 hours. The TFA promotes dehydration to the alkene, and Et<sub>3</sub>SiH reduces it in situ to the alkane.
- Workup: Basify with NaOH, extract with DCM.

#### Step 4: Deprotection (N-Dealkylation)

- Dissolve the N-benzyl product in 1,2-dichloroethane (DCE).
- Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 eq) and reflux for 3 hours.

- Evaporate solvent to yield the carbamate intermediate.
- Redissolve in Methanol and reflux for 1 hour to cleave the carbamate.
- Final Product: **3-(3-Chlorophenyl)-3-methylpyrrolidine** (isolated as HCl salt).

## Synthesis Workflow Diagram



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Caption: Figure 1. Synthetic pathway utilizing Grignard addition and ionic hydrogenation to preserve the chloro-substituent.

## Pharmacological Profile & Mechanism

The pharmacological activity of **3-(3-chlorophenyl)-3-methylpyrrolidine** can be inferred from its structural homology to Profadol and Sibutramine.

## Structure-Activity Relationship (SAR)

- **3,3-Disubstitution:** The quaternary center at position 3 locks the phenyl ring in a specific conformation relative to the nitrogen lone pair. This steric bulk typically reduces affinity for the Dopamine Transporter (DAT) while retaining or enhancing affinity for the Serotonin (SERT) and Norepinephrine (NET) transporters.
- **3-Chloro Substituent:** In aryl-amine psychopharmacology, replacing a 3-hydroxyl (as in Profadol) with a 3-chloro group generally:
  - **Decreases Opioid Affinity:** The H-bond donor capability of the phenol is lost.
  - **Increases Lipophilicity:** Enhances blood-brain barrier (BBB) penetration.

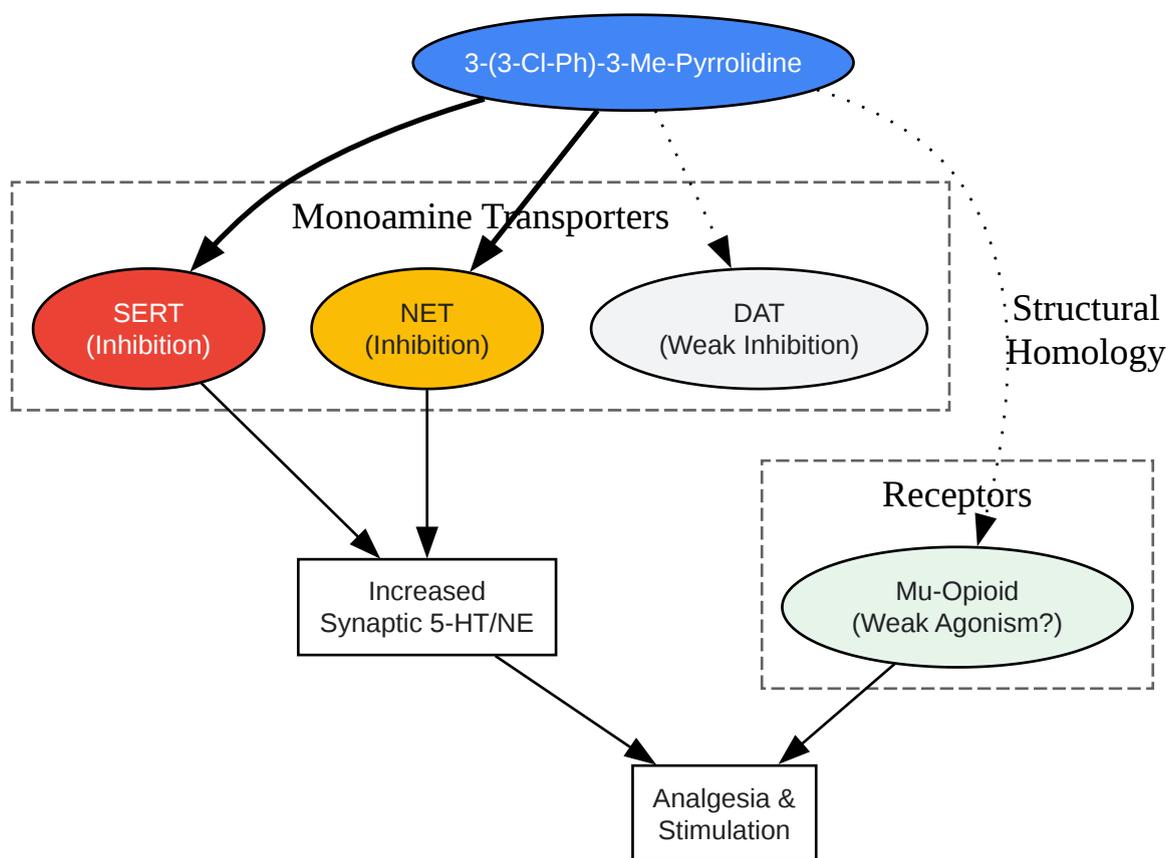
- Enhances Monoamine Reuptake Inhibition: The electron-withdrawing chlorine atom often boosts affinity for SERT/NET (similar to the shift from Tramadol to Venlafaxine analogs).

## Predicted Mechanism of Action

Based on SAR, the compound acts primarily as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) with potential weak opioid modulation.

Target	Predicted Affinity	Functional Effect
SERT (Serotonin Transporter)	High	Antidepressant / Anxiolytic
NET (Norepinephrine Transporter)	Moderate-High	Stimulant / Analgesic
DAT (Dopamine Transporter)	Low-Moderate	Mild Euphorogenic
MOR (Mu-Opioid Receptor)	Low	Mild Analgesia (Reduced compared to Profadol)

## Pharmacological Pathway Diagram



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Caption: Figure 2. Predicted pharmacodynamic profile highlighting SNRI activity as the primary mechanism.

## Safety & Handling Protocols

As a chemical with predicted potent CNS activity and no established toxicological monograph, **3-(3-Chlorophenyl)-3-methylpyrrolidine** must be handled as a High-Potency API (Active Pharmaceutical Ingredient).

## Hazard Identification

- Acute Toxicity: Likely harmful if swallowed or inhaled.[1] Analogous compounds show LD50 values in the range of 100–300 mg/kg (rodent).
- Target Organ Toxicity: CNS stimulation, potential cardiovascular strain (hypertension, tachycardia) due to NET inhibition.

- Irritation: The free base is caustic; the HCl salt is a severe eye irritant.

## Handling Procedures

- Engineering Controls: All weighing and synthesis steps involving the powder or free base must be conducted inside a Class II Biological Safety Cabinet or a chemical fume hood with HEPA filtration.
- PPE: Double nitrile gloves, lab coat, and P100 respirator (if outside a hood).
- Deactivation: Spills should be treated with 10% bleach solution (to oxidize the amine) followed by detergent cleanup.

## References

- Kametani, T., et al. (1969). Syntheses of Analgesics.[2] XX. Synthesis of 3-Methyl-3-phenylpyrrolidine Derivatives. Chemical & Pharmaceutical Bulletin.
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